4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7;;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEROTXFKNRWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The core synthetic approach to 4-(Piperidin-2-yl)pyrimidin-2-amine derivatives generally involves nucleophilic substitution reactions where a piperidine derivative acts as a nucleophile attacking a halogenated pyrimidine:
Starting Materials: Typically, halogenated pyrimidines such as 2-chloropyrimidine or 2,4-dichloropyrimidine are employed as electrophilic substrates.
Nucleophile: The piperidin-2-yl moiety is introduced via secondary amines, often piperidine derivatives, which react at the 4-position of the pyrimidine ring.
Reaction Conditions: Basic conditions are favored, using bases such as sodium hydride or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and support the reaction kinetics.
Temperature: Reactions are typically conducted under moderate heating (e.g., 50–100 °C) to promote substitution while minimizing side reactions.
Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity (>95%).
This nucleophilic aromatic substitution (S_NAr) method is the foundation for preparing the free base form of the compound prior to salt formation.
Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt form, the free base 4-(Piperidin-2-yl)pyrimidin-2-amine undergoes acidification:
Acid Source: Hydrogen chloride gas or hydrochloric acid in ethanol is bubbled or added to the free base solution.
Solvent: Ethanol or other alcohols are preferred to dissolve the free base and allow controlled salt precipitation.
Process: The acid-base reaction forms the dihydrochloride salt, which typically precipitates out due to reduced solubility.
Isolation: The solid dihydrochloride salt is collected by filtration and dried under vacuum.
This salt formation enhances the compound’s stability, solubility, and handling properties, which are critical for pharmaceutical applications.
Advanced Synthetic Strategies and Industrial Scale-Up
Multi-step Synthesis: In some advanced syntheses, intermediates such as 2-aminopyrimidine derivatives are first functionalized with piperidine substituents, followed by reduction or further substitution steps to yield the target compound.
Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to improve reaction control, heat management, and scalability. This approach minimizes batch-to-batch variability and enhances overall yield and purity.
Protecting Groups: To avoid side reactions, protecting groups like Boc (tert-butyloxycarbonyl) may be employed on the piperidine nitrogen during intermediate steps, later removed under acidic conditions.
Catalysts: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be used for C–N bond formation between pyrimidine and piperidine moieties, offering higher selectivity and yields.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2-chloropyrimidine + piperidin-2-amine, base (NaH/K2CO3), DMF, 60–80 °C | Formation of 4-(Piperidin-2-yl)pyrimidin-2-amine (free base) |
| 2 | Salt formation | HCl gas or HCl in EtOH, room temperature | Precipitation of 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride salt |
| 3 | Purification | Recrystallization or chromatography | High purity dihydrochloride salt (>95%) |
Research Findings on Optimization and Characterization
Yield Optimization: Reaction yields can be improved by optimizing solvent polarity, temperature, and base equivalents. Use of DMF as solvent and potassium carbonate as base often leads to higher conversion rates.
Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) are essential for confirming structure and purity.
Crystallographic Analysis: Single-crystal X-ray diffraction can be employed to confirm the dihydrochloride salt crystal structure, revealing hydrogen bonding patterns and salt stoichiometry.
Stability: The dihydrochloride salt form exhibits enhanced thermal and chemical stability compared to the free base, which is advantageous for storage and formulation.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Remarks |
|---|---|---|
| Starting materials | Halogenated pyrimidine + piperidin-2-amine | Commercially available or synthesized |
| Reaction type | Nucleophilic aromatic substitution (S_NAr) | Base-mediated, moderate heating |
| Bases used | Sodium hydride, potassium carbonate | Facilitate amine deprotonation |
| Solvents | DMF, THF | Polar aprotic solvents preferred |
| Salt formation | HCl gas or HCl in ethanol | Produces dihydrochloride salt |
| Purification | Recrystallization, column chromatography | Achieves >95% purity |
| Industrial scale methods | Continuous flow reactors, batch optimization | Enhanced yield and scalability |
| Characterization techniques | NMR, HPLC, X-ray crystallography | Confirm structure, purity, and salt form |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s 2-amine group and piperidine nitrogen serve as nucleophilic sites for substitution reactions. Key examples include:
Amination Reactions
-
Microwave-Assisted Coupling : Reaction with 4-(4-methylpiperazino)aniline in iPrOH under microwave irradiation (170°C, 30 min) yields substituted pyrimidine derivatives. This method achieves moderate yields (18–43%) with HCl as a catalyst .
-
Buchwald–Hartwig Coupling : Palladium-catalyzed coupling with aryl halides introduces diverse aryl groups at the pyrimidine’s 4-position, enabling structural diversification .
Halogenation
-
Chlorination at the pyrimidine’s 5-position occurs via electrophilic substitution using POCl₃ or PCl₅, forming 5-chloro derivatives for downstream functionalization.
Oxidation and Reduction
The compound participates in redox reactions influenced by its piperidine and pyrimidine moieties:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Pyrimidine N-oxide | 60–75% | |
| Reduction | LiAlH₄ (anhydrous ether) | Saturated piperidine derivatives | 45–55% |
-
Piperidine Ring Oxidation : The piperidine moiety undergoes oxidation to form N-oxides or ketones under strong oxidizing conditions .
-
Pyrimidine Ring Reduction : Selective reduction of the pyrimidine ring with NaBH₄/CuCl₂ yields tetrahydropyrimidine analogs .
Acid/Base-Mediated Transformations
The dihydrochloride salt form enhances solubility but requires pH adjustment for certain reactions:
Deprotonation and Alkylation
-
Treatment with NaOH (pH >10) liberates the free base, enabling alkylation at the piperidine nitrogen using alkyl halides (e.g., methyl iodide) .
-
Example : Reaction with benzyl bromide in DMF at 80°C yields N-benzyl derivatives with >70% efficiency .
Salt Metathesis
-
Exchange of chloride counterions with PF₆⁻ or BF₄⁻ via AgNO₃ precipitation improves lipophilicity for pharmacokinetic studies .
Cross-Coupling and Cycloaddition
Suzuki–Miyaura Coupling
-
The pyrimidine’s 4-position reacts with arylboronic acids under Pd(PPh₃)₄ catalysis, forming biaryl derivatives. This method is critical for introducing fluorophenyl or trifluoromethylphenyl groups .
1,3-Dipolar Cycloaddition
-
Reaction with nitrile oxides forms isoxazoline-fused pyrimidines, expanding structural complexity for medicinal chemistry applications .
Stability and Degradation Pathways
-
Hydrolytic Degradation : Under acidic conditions (pH <3), the piperidine ring undergoes partial hydrolysis, forming open-chain amines.
-
Thermal Stability : Decomposition above 200°C releases NH₃ and HCl, confirmed by TGA-DSC analysis.
Comparative Reactivity with Analogs
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| 4-(Piperidin-4-yl)pyrimidin-2-amine | Piperidine at C4 | Higher steric hindrance reduces substitution rates at C2 |
| 5-Fluoro-4-(piperidin-4-yl)pyrimidin-2-amine | Fluorine at C5 | Enhanced electrophilicity at C4 for nucleophilic attack |
Scientific Research Applications
Therapeutic Applications
-
Kinase Inhibition
Compounds similar to 4-(piperidin-2-yl)pyrimidin-2-amine have been studied for their ability to inhibit kinases, which are crucial in various signaling pathways related to cancer and other diseases. The inhibition of specific kinases can lead to reduced cell proliferation and survival, making these compounds potential anticancer agents . -
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as IL-6 and IL-8. This suggests that 4-(piperidin-2-yl)pyrimidin-2-amine could be explored for treating conditions like acute lung injury or other inflammatory diseases . -
Neuromodulation
The compound may play a role in modulating neurotransmitter systems, particularly through interactions with adenosine receptors in the central nervous system. This could have implications for treating neurological disorders.
Biochemical Research Applications
-
Enzyme Modulation
The compound has been noted for its ability to modulate enzyme activities, which is crucial in biochemical pathways. This property can be leveraged in drug design to develop inhibitors or activators of specific enzymes involved in disease processes. -
Structure-Activity Relationship (SAR) Studies
The unique structural features of 4-(piperidin-2-yl)pyrimidin-2-amine make it an excellent candidate for SAR studies, helping researchers understand how modifications to the chemical structure affect biological activity. This can guide the development of more potent derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Substitutions
(a) 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine Dihydrochloride
- Structure : Pyrimidine substituted with piperidin-4-yl and 4,6-dimethyl groups.
- Molecular Weight : 279.21 g/mol.
- Key Differences : The piperidin-4-yl substitution (vs. 2-yl) alters steric interactions. The added methyl groups on the pyrimidine may enhance lipophilicity, affecting membrane permeability .
(b) 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
- Structure : Piperidin-4-yl attached to pyrimidine.
- CAS : 1179369-48-2.
- Key Differences : The positional isomer (piperidin-4-yl vs. 2-yl) influences conformational flexibility and binding affinity in receptor interactions .
(c) N-(1-Benzylpiperidin-4-yl)-4-(2-methylpropyl)pyrimidin-2-amine Dihydrochloride
- Structure : Bulky benzyl and isobutyl substituents on piperidine and pyrimidine.
- Molecular Weight : 397.39 g/mol.
- Reported synthesis yield: 40% .
Analogues with Alternative Heterocyclic Cores
(a) 4-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
- Structure : Azetidine (4-membered ring) replaces piperidine.
- Molecular Formula : C₇H₁₀N₄·2HCl.
(b) 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride
Pharmacologically Active Analogues
GBR 12783 Dihydrochloride
- Structure : Piperazine-based dopamine uptake inhibitor.
- Activity : IC₅₀ = 1.8 nM for dopamine uptake inhibition.
Comparative Data Table
Key Findings and Implications
Positional Isomerism : Piperidin-2-yl vs. 4-yl substitutions significantly alter steric and electronic properties, impacting receptor binding and solubility.
Substituent Effects : Bulky groups (e.g., benzyl in ) increase molecular weight but may reduce solubility, whereas methyl groups () balance lipophilicity.
Salt Forms : Dihydrochloride salts are commonly used to improve aqueous solubility, critical for in vitro assays and pharmacokinetics.
Biological Activity
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃Cl₂N₃, with a molecular weight of approximately 202.11 g/mol. The compound features a pyrimidine ring substituted with a piperidine moiety, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Its mechanism often involves inhibition of specific kinases and modulation of signaling pathways.
Table 1: Biological Activities of this compound
The biological effects of this compound are primarily attributed to its interaction with protein kinases. It has been shown to selectively inhibit the phosphorylation activity of key kinases involved in cell growth and survival pathways.
Case Study: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value in the nanomolar range. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, leading to the identification of derivatives with enhanced potency and selectivity. For instance, modifications to the piperidine ring or the introduction of additional substituents on the pyrimidine core have resulted in compounds with improved biological profiles .
Table 2: Structure-Activity Relationship Findings
| Compound | Modification | IC50 (nM) |
|---|---|---|
| Parent Compound | None | 50 |
| Modified Compound A | Methyl substitution on piperidine | 10 |
| Modified Compound B | Additional halogen on pyrimidine | 5 |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with pyrimidine precursors under controlled conditions. For example, analogous compounds are synthesized via Mannich reactions using formaldehyde and amines (e.g., phenethylamine hydrochloride), with yields influenced by stoichiometry, solvent selection (e.g., dichloromethane), and reaction time . Purification steps, such as column chromatography or recrystallization, are critical to isolate the dihydrochloride salt. Precise pH control during salt formation ensures high purity (>98% by HPLC) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Eye exposure requires immediate irrigation with saline solution .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Q. How should researchers assess the chemical stability of this compound under various experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors like heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC or LC-MS .
- Incompatibility Testing : React with strong oxidizers (e.g., peroxides) to identify hazardous byproducts (e.g., HCl gas, nitrogen oxides) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize analogs with modified substituents (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) and compare binding affinities to targets like enzymes or receptors using surface plasmon resonance (SPR) or radioligand assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, validated by mutagenesis studies .
Q. What methodological approaches are effective in resolving contradictions between experimental data and existing theoretical models for this compound’s reactivity?
- Methodological Answer :
- Multivariate Analysis : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature) and identify outliers. Cross-validate results with DFT calculations to reconcile discrepancies .
- Retrospective Literature Review : Analyze prior studies (e.g., cytotoxic mechanisms of piperidine derivatives) to refine hypotheses, focusing on overlooked variables like stereochemistry or kinetic vs. thermodynamic control .
Q. What advanced analytical techniques are critical for characterizing the compound’s interactions with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like semicarbazide-sensitive amine oxidase (SSAO), which metabolizes primary amines .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., ion channels) to identify key hydrogen bonds or hydrophobic interactions .
- Metabolite Profiling : Use LC-HRMS to track metabolic pathways in vitro (e.g., hepatic microsomes) and correlate with cytotoxicity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
